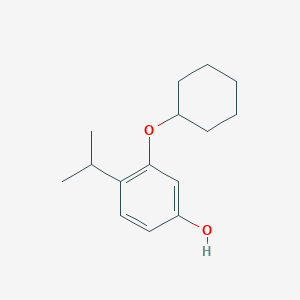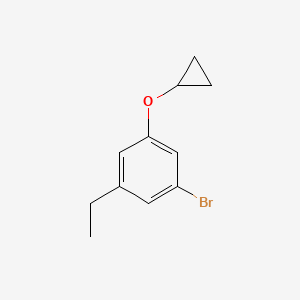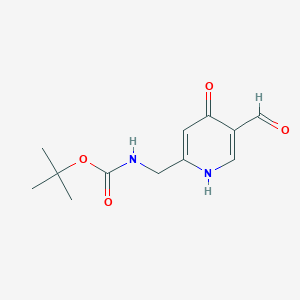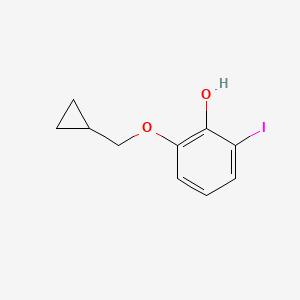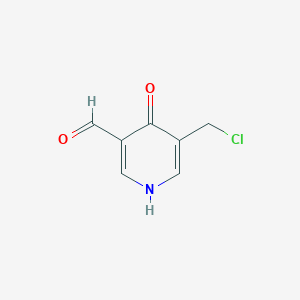
5-(Chloromethyl)-4-hydroxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4-hydroxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-hydroxynicotinaldehyde typically involves the chloromethylation of 4-hydroxynicotinaldehyde. One common method includes the reaction of 4-hydroxynicotinaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons of the nicotinaldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize reaction efficiency and yield. Continuous flow reactors provide better control over reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-4-hydroxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural (CMF): A chlorinated derivative of hydroxymethylfurfural with similar reactivity patterns.
5-(Bromomethyl)furfural (BMF): Another halogenated derivative with comparable properties.
5-(Hydroxymethyl)furfural (HMF): A non-halogenated analog with different stability and solubility characteristics.
Uniqueness
5-(Chloromethyl)-4-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-(chloromethyl)-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-1-5-2-9-3-6(4-10)7(5)11/h2-4H,1H2,(H,9,11) |
InChI Key |
YDXVLAAFXPZJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


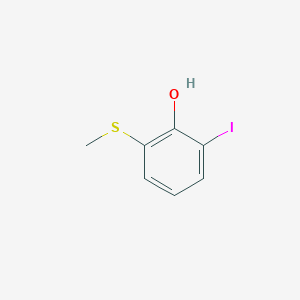

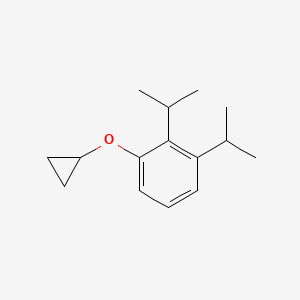

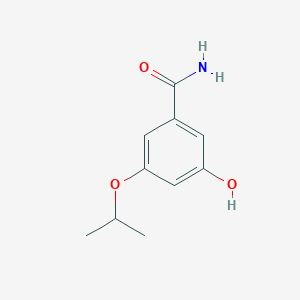
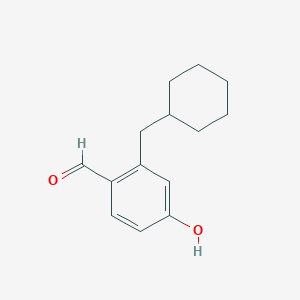
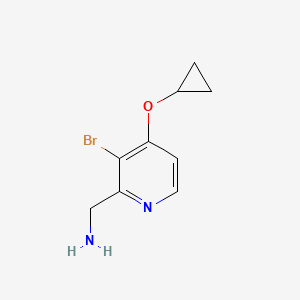
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)

